Paris D17-hydroxygracillin
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Overview
Description
Paris D17-hydroxygracillin, also known as 17-hydroxygracillin, is a natural compound belonging to the class of tetracyclic triterpenoids. It is primarily found in the plant Paris polyphylla var. yunnanensis, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Paris D17-hydroxygracillin typically involves extraction from the rhizomes of Paris polyphylla var. yunnanensis. The extraction process includes:
Water or Alcohol Extraction: The rhizomes are subjected to water or alcohol extraction to isolate the active components.
Solvent Extraction: The extract is then subjected to solvent extraction to separate the desired compound.
Purification: The compound is further purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. This powder undergoes a series of extraction and purification steps to yield the compound in large quantities. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Paris D17-hydroxygracillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often studied for their enhanced biological activities .
Scientific Research Applications
Paris D17-hydroxygracillin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound is extensively researched for its anti-tumor, anti-inflammatory, and antiviral properties. It is considered a potential candidate for the development of new therapeutic agents.
Industry: The compound is used in the formulation of various health supplements and herbal medicines .
Mechanism of Action
The mechanism of action of Paris D17-hydroxygracillin involves multiple molecular targets and pathways:
Anti-tumor Activity: The compound exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. .
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antiviral Activity: The compound interferes with viral replication and enhances the immune response against viral infections.
Comparison with Similar Compounds
Paris D17-hydroxygracillin is unique due to its specific structure and pharmacological properties. Similar compounds include:
Polyphyllin I (PPI): Known for its anti-tumor and anti-inflammatory activities.
Polyphyllin II (PPII): Exhibits strong anti-tumor effects by inhibiting cell proliferation.
Polyphyllin VII (PPVII): Has notable anti-inflammatory and analgesic properties.
Polyphyllin H (PPH): Known for its antiviral and immune-modulating effects .
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C45H72O18 |
---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3 |
InChI Key |
CECFADWCOVINPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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